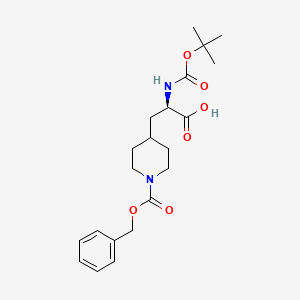

(R)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

This compound is a chiral amino acid derivative featuring a piperidine ring substituted with a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position of the propanoic acid backbone. Its molecular formula is C23H31N3O6, with stereochemical specificity at the R-configuration. The Cbz and Boc groups confer stability during synthetic processes, making it valuable in peptide synthesis and medicinal chemistry .

Properties

Molecular Formula |

C21H30N2O6 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid |

InChI |

InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(18(24)25)13-15-9-11-23(12-10-15)20(27)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1 |

InChI Key |

OSWNGAXIPREVLH-QGZVFWFLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of Protecting Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced using reagents such as benzyl chloroformate and di-tert-butyl dicarbonate, respectively.

Coupling Reactions: The protected piperidine derivative is then coupled with other intermediates to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines. It activates caspase pathways, which are crucial for programmed cell death, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound inhibits cyclooxygenase (COX) enzymes, which play a significant role in inflammation. This inhibition could lead to reduced levels of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Drug Development

The structural features of (R)-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid make it a valuable building block in drug synthesis:

| Application | Description |

|---|---|

| Prodrug Design | The benzyloxycarbonyl and tert-butoxycarbonyl groups can be utilized to protect amine functionalities during synthesis, allowing for selective activation in biological systems. |

| Synthesis of Derivatives | The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties. |

Anticancer Properties

A study published in the Journal of Research in Pharmacy highlighted the synthesis of derivatives based on this compound and their evaluation against various cancer cell lines. The results indicated significant cytotoxic effects, warranting further exploration into its mechanism of action and potential clinical applications .

Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to modulate inflammatory responses. Results showed that it effectively reduced the secretion of pro-inflammatory cytokines in cell culture models, supporting its role as a therapeutic agent for inflammatory disorders .

Mechanism of Action

The mechanism of action of ®-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl and tert-butoxycarbonyl groups can influence the compound’s solubility, stability, and reactivity, affecting its overall behavior in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

a) 2-((tert-butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic acid

- Molecular Formula : C14H26N2O4

- Key Differences: The piperidine nitrogen is substituted with a methyl group instead of Cbz. The Boc-protected amino group is at the 2-position, while the piperidine is at the 3-position of the propanoic acid backbone.

- Implications :

b) (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- Molecular Formula: C17H23NO4

- Key Differences :

- A phenyl group replaces the Cbz-piperidinyl substituent.

- The Boc group is directly attached to the piperidine nitrogen, and the carboxylic acid is at the 3-position of the piperidine ring.

c) 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

- Key Differences: Both Boc and Cbz groups are attached to the 3-position of the propanoic acid backbone, making it a positional isomer of the target compound.

- Implications :

Comparison :

- The methyl-piperidine analogue (CID 21935337) skips the Cbz protection step, simplifying synthesis but reducing versatility for subsequent deprotection .

- The phenyl-piperidine derivative () requires regioselective Boc protection, emphasizing the need for precise reaction conditions to avoid ring substitution .

Spectroscopic and Physicochemical Properties

Table 1: Key Spectral Data Comparison

Key Observations :

- The aromatic protons in the target compound (7.3 ppm) distinguish it from analogues lacking the Cbz group.

- The absence of N–CH3 signals (2.3 ppm) in the target compound highlights its structural uniqueness .

Biological Activity

(R)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as CAS number 1393524-10-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Molecular Formula: CHNO

Molecular Weight: 406.5 g/mol

Structural Features:

- The compound contains a piperidine ring which is often associated with various biological activities.

- The presence of benzyloxy and tert-butoxycarbonyl groups enhances its lipophilicity, potentially affecting its bioavailability.

Antimicrobial Activity

The antimicrobial properties of compounds with similar structures have been evaluated against various pathogens. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL . This suggests that (R)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid may also possess antimicrobial properties worth investigating.

Synthesis

The synthesis of (R)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

- Formation of the Piperidine Ring : Utilizing standard organic synthesis techniques to create the piperidine backbone.

- Coupling Reactions : Employing coupling agents to attach the benzyloxy and tert-butoxycarbonyl groups, enhancing the compound's stability and biological activity.

- Purification : Techniques such as chromatography are used to isolate the final product with high purity (97% as reported) .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to (R)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.